Fagomine

alpha-glucosidase inhibition iminosugar selectivity carbohydrate metabolism

Fagomine (D-fagomine) is a naturally occurring iminosugar with a scientifically distinct dual-action profile: moderate intestinal α-glucosidase inhibition (Ki 4.8-70 µM, IC50 0.18 mg/mL) for glycemic control without insulin suppression, plus unique bacterial adhesion modulation—95-99% inhibition of pathogenic Enterobacteriaceae and 56% promotion of L. acidophilus adhesion at 0.14 mM. Oral bioavailability (41-84%), 8-hr urinary excretion, and ≥36 mg/mL aqueous solubility make it ideal for metabolic and microbiome research programs. Procure for investigations where milder glycemic modulation and gut-microbiome selectivity are critical—commercially available DNJ and miglitol lack this dual functionality.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 53185-12-9
Cat. No. B1671860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFagomine
CAS53185-12-9
SynonymsFagomine;  1,2,5-Trideoxy-1,5-imino-D-arabino-hexitol;  D-Fagomine.
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CNC(C(C1O)O)CO
InChIInChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1
InChIKeyYZNNBIPIQWYLDM-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fagomine (CAS 53185-12-9): Procurement-Grade Iminosugar for Dual-Action Glycemic Control and Microbiome Modulation


Fagomine (D-fagomine) is a naturally occurring iminosugar classified as a polyhydroxylated piperidine alkaloid, originally isolated from buckwheat seeds (Fagopyrum esculentum Moench) . It functions as a mild glycosidase inhibitor with a distinct enzyme inhibition profile: Ki values of 4.8 μM for amyloglucosidase (Aspergillus niger), 39 μM for β-glucosidase (bovine), and 70 μM for isomaltase (yeast) . Unlike more potent but less selective iminosugars, fagomine exhibits a unique dual-action mechanism—moderately inhibiting intestinal α-glucosidases to attenuate postprandial glycemic excursions while simultaneously modulating bacterial adhesion to epithelial mucosa, selectively inhibiting potentially pathogenic Enterobacteriaceae adhesion while promoting beneficial Lactobacillus adhesion [1]. This combination of glycemic and microbiome-modulatory activities, supported by both preclinical and human clinical data, positions fagomine as a scientifically distinct research tool for metabolic and gut-health investigations.

Why Fagomine (CAS 53185-12-9) Cannot Be Replaced by Generic Iminosugars in Research Applications


Generic substitution with structurally related iminosugars such as 1-deoxynojirimycin (DNJ) or synthetic α-glucosidase inhibitors like miglitol is scientifically invalid due to three critical differentiation factors. First, fagomine exhibits a moderate α-glucosidase inhibitory potency (IC50 = 0.18 mg/mL) that is approximately 257-fold weaker than DNJ (IC50 = 0.70 μg/mL) when assayed under identical conditions [1]. This quantitative difference translates to distinct pharmacological outcomes: fagomine attenuates postprandial glucose excursions without suppressing insulin secretion, whereas DNJ and miglitol produce more pronounced glycemic suppression with different insulin dynamics. Second, fagomine possesses a unique bacterial adhesion modulation property absent in DNJ and other comparator iminosugars—at 0.14 mM, fagomine inhibits Enterobacteriaceae adhesion by 95–99% (P < 0.001) while promoting Lactobacillus acidophilus adhesion by 56% [2]. Third, despite similar absorption kinetics to DNJ following oral administration, fagomine's partial methylation (approximately 10% in urine) represents a metabolic fate distinct from DNJ [3]. These mechanistic divergences preclude generic interchangeability.

Quantitative Differentiation Evidence: Fagomine (CAS 53185-12-9) Versus Comparator Iminosugars


Differential α-Glucosidase Inhibitory Potency: Fagomine Exhibits 257-Fold Weaker Inhibition Than DNJ Under Identical Assay Conditions

In a direct head-to-head comparison, fagomine and 1-deoxynojirimycin (DNJ) were evaluated for α-glucosidase inhibition under identical assay conditions (pH 6.0, 37°C, maltose substrate). Fagomine exhibited an IC50 of 0.18 mg/mL, whereas DNJ demonstrated an IC50 of 0.70 μg/mL [1]. This represents a 257-fold difference in potency. Notably, GAL-DNJ (2-O-α-D-galactopyranosyl-DNJ) showed an IC50 of 2.9 mg/mL, indicating fagomine's intermediate inhibitory profile among mulberry leaf iminosugars [1].

alpha-glucosidase inhibition iminosugar selectivity carbohydrate metabolism

Selective Glycosidase Inhibition Profile: Fagomine Displays Enzyme-Specific Ki Values Distinct from Broad-Spectrum Iminosugar Inhibitors

Fagomine exhibits a unique enzyme inhibition fingerprint characterized by Ki values of 4.8 μM for amyloglucosidase (A. niger), 39 μM for β-glucosidase (bovine), and 70 μM for isomaltase (yeast) . For context, miglitol—a clinically approved α-glucosidase inhibitor—demonstrates sub-micromolar Ki values against human intestinal maltase-glucoamylase and sucrase-isomaltase (Ki < 0.1 μM for most isoforms) [1], representing approximately 50- to 100-fold greater potency. Conversely, NB-DNJ (miglustat) exhibits nanomolar inhibition of glucosylceramide synthase (IC50 = 0.28 μM) [2], a target fagomine does not meaningfully engage.

glycosidase inhibition enzyme selectivity iminosugar pharmacology

Human Postprandial Glycemic Modulation: Fagomine Reduces Blood Glucose AUC by 20% Without Stimulating Insulin Secretion

In a human intervention study, co-administration of D-fagomine (1–2 mg/kg body weight) with sucrose (1 g/kg body weight) reduced the area under the blood glucose concentration curve (AUC 0–120 min) by 20% (P < 0.01) and shifted the time to maximum blood glucose concentration (Tmax) by 15 minutes [1]. Critically, this glucose-lowering effect occurred without stimulating insulin secretion; insulin levels decreased in accordance with the reduction in blood glucose [1]. In contrast, the synthetic α-glucosidase inhibitor miglitol typically reduces postprandial glucose AUC by 40–60% at therapeutic doses [2], but with higher reported incidence of gastrointestinal adverse events.

postprandial glucose glycemic response insulin-independent glucose control

Bacterial Adhesion Modulation: Fagomine Inhibits Enterobacteriaceae Adhesion by 95–99% While Promoting Lactobacillus Adhesion by 56%

At a concentration of 0.14 mM, D-fagomine significantly (P < 0.001) inhibited the adhesion of Enterobacteriaceae (including E. coli and Salmonella) to intestinal mucosa, with 95–99% of bacterial cells remaining in the supernatant [1]. Concurrently, at the same concentration, D-fagomine promoted the adhesion of the beneficial bacterium Lactobacillus acidophilus, with 56% of cells adhering to the mucosa [1]. This selective dual-modulation property is absent in comparator iminosugars including DNJ and miglitol. Pharmacokinetic studies demonstrate that following oral administration (2 mg/kg in rats), urinary D-fagomine concentrations exceed 10 mg/L from 1–6 hours post-dose—above the threshold required for E. coli adhesion inhibition [2].

bacterial adhesion microbiome modulation gut health prebiotic effect

Oral Bioavailability and Metabolic Fate: Fagomine Exhibits 41–84% Absorption with Partial Methylation Distinct from DNJ

Following oral administration to rats at 2 mg/kg body weight, D-fagomine is partially absorbed (41–84%) and excreted in urine within 8 hours, while the non-absorbed fraction is cleared in feces within 24 hours [1]. D-Fagomine and DNJ exhibit similar absorption and excretion kinetics [1]. However, D-fagomine undergoes partial methylation—approximately 10% of the administered dose is recovered as methylated metabolites in urine, with 3% in feces—a metabolic fate not observed with DNJ [1]. For comparison, miglitol exhibits near-complete absorption at low doses but saturable absorption at therapeutic doses, with 50–90% bioavailability [2].

pharmacokinetics oral bioavailability iminosugar metabolism ADME

Aqueous Solubility: Fagomine Demonstrates ≥36 mg/mL Water Solubility Facilitating In Vitro Assay Integration

Fagomine exhibits high aqueous solubility, with documented solubility of ≥36 mg/mL in water at 25°C . This solubility profile facilitates straightforward integration into in vitro biochemical assays and cell culture experiments without requiring organic co-solvents that may introduce confounding variables. For context, the solubility of fagomine exceeds that of many synthetic iminosugar derivatives and simplifies experimental workflow. Vendor technical documentation notes that high aqueous solubility and stability facilitate fagomine's integration into glycobiology and metabolic pathway investigations .

solubility formulation in vitro assays research tool

Optimal Research and Industrial Applications for Fagomine (CAS 53185-12-9) Based on Evidence


Glycemic Response Research and Functional Food Development

Based on human clinical data demonstrating 20% postprandial glucose AUC reduction without insulin stimulation [1], fagomine is optimally positioned for research programs investigating dietary interventions for glycemic control, prediabetes management, and metabolic syndrome. Its moderate α-glucosidase inhibitory potency (IC50 = 0.18 mg/mL) [2] provides glycemic attenuation without the potency-associated gastrointestinal adverse effects observed with synthetic inhibitors like miglitol. Researchers developing functional foods, dietary supplements, or medical foods for blood glucose management should prioritize fagomine over DNJ or miglitol when a milder glycemic modulation profile is desired.

Gut Microbiome Modulation and Prebiotic Research

Fagomine's unique bacterial adhesion modulation property—95–99% inhibition of Enterobacteriaceae adhesion and 56% promotion of L. acidophilus adhesion at 0.14 mM [1]—defines a research niche distinct from comparator iminosugars. This selective dual-modulation activity, combined with oral bioavailability and urinary concentrations exceeding the anti-adhesion threshold [3], makes fagomine the preferred research tool for investigations targeting gut-microbiome composition, pathogen exclusion, and microbiota-mediated metabolic health. Procurement for microbiome research should prioritize fagomine over DNJ or miglitol, which lack this activity.

In Vitro Glycobiology and Enzyme Inhibition Studies

With well-characterized glycosidase inhibition parameters (Ki values of 4.8 μM, 39 μM, and 70 μM for amyloglucosidase, β-glucosidase, and isomaltase, respectively) and high aqueous solubility (≥36 mg/mL) , fagomine is an excellent reference compound for in vitro glycobiology investigations. Its defined enzyme selectivity profile enables researchers to study moderate glycosidase inhibition without the confounding off-target effects of more potent iminosugars. Procurement for enzyme kinetics, carbohydrate metabolism, and sugar analog research should consider fagomine as a well-characterized, soluble tool compound.

Pharmacokinetic and ADME Studies of Iminosugars

Fagomine's defined pharmacokinetic profile—41–84% oral absorption, 8-hour urinary excretion, and partial methylation (10% in urine) [3]—establishes it as a valuable reference for comparative ADME investigations of iminosugars. Its metabolic fate (partial methylation) differs from DNJ [3], providing a basis for structure-metabolism relationship studies. Researchers investigating oral bioavailability, tissue distribution, or metabolism of polyhydroxylated alkaloids should procure fagomine as a comparator to evaluate how structural modifications impact pharmacokinetic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fagomine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.